Quinoline-6-carboximidamide
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Overview
Description
Quinoline-6-carboximidamide is a nitrogen-containing heterocyclic compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its unique structure, which combines a quinoline ring with a carboximidamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carboximidamide typically involves the reaction of 6-iodoquinoline with various amine nucleophiles. This aminocarbonylation process provides an efficient route to produce quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The reaction conditions often include the use of ethanol as a solvent and heterogeneous catalysis in glacial acetic acid.
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable approaches. These methods may involve multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts . Microwave and ultraviolet irradiation-promoted synthesis are also employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol, acetic acid, and other organic solvents .
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-amine, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and industrial processes .
Scientific Research Applications
Quinoline-6-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline-6-carboximidamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit the proliferation of various pathogens . The molecular pathways involved include the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to quinoline-6-carboximidamide include:
- Quinoline-6-carboxamide
- Quinoline-6-glyoxylamide
- Quinoline-4-carboxamide
- Quinoline-2-carboxamide
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
quinoline-6-carboximidamide |
InChI |
InChI=1S/C10H9N3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H3,11,12) |
InChI Key |
CUBFHXQSPKNSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1 |
Origin of Product |
United States |
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